2,3-Dihydro-5,6-diméthylpyrazine

Vue d'ensemble

Description

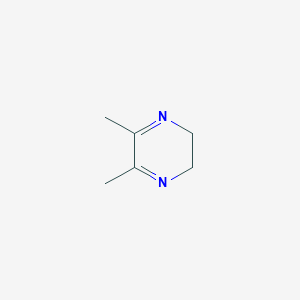

5,6-Dimethyl-2,3-dihydropyrazine is an organic compound with the molecular formula C6H10N2. It is a nitrogen-containing heterocycle, specifically a pyrazine derivative, known for its distinctive aroma. This compound is often used in the flavor and fragrance industry due to its unique scent properties .

Applications De Recherche Scientifique

Applications in Food Science

Flavor Enhancer

5,6-Dimethyl-2,3-dihydropyrazine contributes to the aroma of various foods, particularly roasted sesame seeds. It is naturally formed during cooking processes via Maillard reactions, enhancing the flavor profile of baked goods and coffee.

| Application | Method of Use | Outcomes |

|---|---|---|

| Flavoring agent in food products | Added during manufacturing | Enhances flavor, improves consumer experience |

| Aroma contributor | Formed during cooking | Adds nutty and roasted notes to food |

Applications in Animal Nutrition

This compound is utilized as a flavoring additive in animal feed. Regulatory bodies such as the European Food Safety Authority (EFSA) have assessed its safety for use in livestock.

| Application | Proposed Dosage | Species | Safety Assessment |

|---|---|---|---|

| Flavoring additive | 0.5 mg/kg for cattle; 0.1 mg/kg for pigs and poultry | Cattle, pigs, poultry | Safe at proposed levels |

Applications in the Tobacco Industry

5,6-Dimethyl-2,3-dihydropyrazine is also employed as a flavor additive in tobacco products. Its addition aims to enhance the sensory experience of smoking.

| Application | Method of Use | Outcomes |

|---|---|---|

| Flavoring agent in tobacco | Incorporated during manufacturing | Improves flavor profile and smoking experience |

Biological Activities

Research indicates that 5,6-Dimethyl-2,3-dihydropyrazine exhibits various biological activities. Its reactivity with biological molecules has been explored for potential therapeutic applications.

Case Studies on Biological Effects

-

Cytotoxicity Studies

In vitro studies have shown that derivatives of dihydropyrazine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures demonstrated significant antiproliferative activity against pancreatic cancer cells.Compound Cell Line Tested IC Value (µM) 7m Panc-1 12.5 7m PC3 17.7 7m MDA-MB-231 13.1 -

Synthesis Pathways

The synthesis of 5,6-Dimethyl-2,3-dihydropyrazine can be achieved through various methods, including chemoenzymatic pathways utilizing amino acids as precursors.

Mécanisme D'action

Target of Action

2,3-Dihydro-5,6-dimethylpyrazine is a type of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

It is known that pyrrolopyrazines can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrrolopyrazines have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that 2,3-Dihydro-5,6-dimethylpyrazine may have similar effects.

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of 2,3-Dihydro-5,6-dimethylpyrazine .

Analyse Biochimique

Biochemical Properties

It is known that pyrazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies have shown that dihydropyrazines, including 2,3-Dihydro-5,6-dimethylpyrazine, can have effects on human hepatoma HepG2 cells . These effects include an increase in intracellular hydrogen peroxide concentration and changes in the mRNA levels of stress-responsive genes .

Molecular Mechanism

It is known that dihydropyrazines can cause oxidative stress in mammalian cells . This suggests that 2,3-Dihydro-5,6-dimethylpyrazine may exert its effects at the molecular level through interactions with biomolecules that are involved in oxidative stress responses .

Metabolic Pathways

It is known that L-threonine dehydrogenase (TDH) from Escherichia coli can be used for the synthesis of 2,5-DMP, a related compound . This suggests that 2,3-Dihydro-5,6-dimethylpyrazine may also be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,6-Dimethyl-2,3-dihydropyrazine is typically synthesized through chemical reactions involving nitrogen-containing heterocycles. One common method involves the cyclization

Activité Biologique

5,6-Dimethyl-2,3-dihydropyrazine (CAS #15986-92-2) is a heterocyclic compound belonging to the pyrazine family. Its molecular formula is with a molecular weight of approximately 110.16 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial properties and applications in food chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 110.157 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 173.2 °C at 760 mmHg |

| Flash Point | 49.8 °C |

Antimicrobial Properties

Research indicates that 5,6-dimethyl-2,3-dihydropyrazine exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, particularly Escherichia coli (E. coli). The compound was tested at different concentrations (0.3%, 0.6%, and 1.2%) and showed a significant reduction in bacterial colonies at higher concentrations, with complete bactericidal effects observed at the highest dosage after extended incubation periods .

Table: Antimicrobial Efficacy of 5,6-Dimethyl-2,3-dihydropyrazine

| Concentration (%) | Incubation Time (h) | Bacterial Colony Reduction (%) |

|---|---|---|

| 0.3 | 2 | Minimal |

| 0.6 | 4 | Moderate |

| 1.2 | 6 | Significant |

The mechanism by which 5,6-dimethyl-2,3-dihydropyrazine exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival . Similar compounds within the pyrazine class have been shown to impact ion channels and receptor activity in microbial cells .

Antioxidative and Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrazine derivatives may possess antioxidative and anti-inflammatory effects. For instance, related compounds have been noted to lower NADPH-oxidase activity in kidney epithelial cells, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

A notable case study involved the application of pyrazines in food preservation due to their antimicrobial properties. In this study, the volatile product of Bacillus pumillus containing 5,6-dimethyl-2,3-dihydropyrazine significantly inhibited the growth of Phaeomoniella chlamydospora mycelium by up to 67% at specific concentrations . This underscores the potential for utilizing this compound in food safety and preservation strategies.

Propriétés

IUPAC Name |

5,6-dimethyl-2,3-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYDCJBHJXFOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166753 | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-92-2 | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.